![molecular formula C6HBr2F2NO2 B1447339 1,5-Dibromo-2,4-difluoro-3-nitrobenzene CAS No. 1804413-71-5](/img/structure/B1447339.png)
1,5-Dibromo-2,4-difluoro-3-nitrobenzene
Overview
Description
1,5-Dibromo-2,4-difluoro-3-nitrobenzene is a chemical compound with the molecular formula C6HBr2F2NO2 and a molecular weight of 316.88 . It appears as a solid under normal conditions .
Physical And Chemical Properties Analysis
1,5-Dibromo-2,4-difluoro-3-nitrobenzene is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Organic Synthesis
1,5-Dibromo-2,4-difluoro-3-nitrobenzene: is a valuable compound in organic synthesis, particularly in the construction of complex molecules. Its reactive bromine and nitro groups make it a versatile intermediate for various chemical transformations. For instance, it can undergo Suzuki coupling reactions to form biaryl compounds, which are crucial in the development of pharmaceuticals and organic materials .
Material Science
In material science, this compound’s ability to introduce bromine and fluorine atoms into organic frameworks is exploited to modify material properties. It can be used to synthesize fluorinated polymers with enhanced thermal stability and chemical resistance, which are important for high-performance applications in aerospace and electronics .
Pharmaceutical Research
The presence of multiple halogens and a nitro group in 1,5-Dibromo-2,4-difluoro-3-nitrobenzene makes it a potential precursor for the synthesis of medicinal compounds . It can be used to create building blocks for drugs that require high degrees of halogenation for their biological activity .
Analytical Chemistry
This compound can serve as a standard or reagent in analytical chemistry due to its distinctive spectroscopic properties. It can be used in NMR spectroscopy as a reference compound to study the electronic environment of bromine and fluorine in aromatic systems .
Industrial Applications
Industrially, 1,5-Dibromo-2,4-difluoro-3-nitrobenzene can be involved in the production of fire retardants . The bromine atoms in its structure are effective in inhibiting flame propagation in polymers and textiles .
Environmental Studies
In environmental studies, researchers can use this compound to investigate the environmental fate of brominated and fluorinated aromatics . Its degradation products and interaction with environmental factors like UV light and microbial activity can provide insights into the persistence and toxicity of similar compounds in ecosystems .
properties
IUPAC Name |
1,5-dibromo-2,4-difluoro-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F2NO2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWYRXMTHHIOQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)[N+](=O)[O-])F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-2,4-difluoro-3-nitrobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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